molecular formula C17H18N2O B12716516 6-(1-Piperazinyl)-6H-dibenzo(b,d)pyran CAS No. 83358-68-3

6-(1-Piperazinyl)-6H-dibenzo(b,d)pyran

Cat. No.: B12716516
CAS No.: 83358-68-3
M. Wt: 266.34 g/mol
InChI Key: GGJVQBAUKUVWHH-UHFFFAOYSA-N
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Description

6-(1-Piperazinyl)-6H-dibenzo(b,d)pyran is a heterocyclic compound that features a piperazine ring fused to a dibenzopyran structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Piperazinyl)-6H-dibenzo(b,d)pyran typically involves the reaction of dibenzopyran with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(1-Piperazinyl)-6H-dibenzo(b,d)pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols.

Scientific Research Applications

6-(1-Piperazinyl)-6H-dibenzo(b,d)pyran has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(1-Piperazinyl)-6H-dibenzo(b,d)pyran involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler structure with similar pharmacological properties.

    Dibenzopyran: Shares the core structure but lacks the piperazine ring.

Uniqueness

6-(1-Piperazinyl)-6H-dibenzo(b,d)pyran is unique due to the combination of the piperazine ring and the dibenzopyran structure, which may confer distinct pharmacological properties not seen in the individual components.

Properties

CAS No.

83358-68-3

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-(6H-benzo[c]chromen-6-yl)piperazine

InChI

InChI=1S/C17H18N2O/c1-2-7-15-13(5-1)14-6-3-4-8-16(14)20-17(15)19-11-9-18-10-12-19/h1-8,17-18H,9-12H2

InChI Key

GGJVQBAUKUVWHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C4O2

Origin of Product

United States

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